5-Chloro-6-methoxypicolinaldehyde

概要

説明

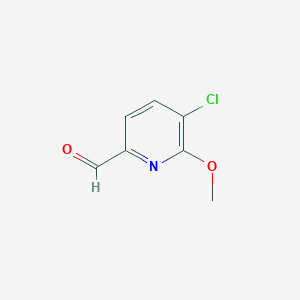

5-Chloro-6-methoxypicolinaldehyde: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 6th position on a picolinaldehyde backbone. This compound is used in various chemical reactions and has applications in scientific research.

作用機序

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 5-chloro-6-methoxypyridine as a starting material, which undergoes formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high purity and yield of the compound, which is essential for its use in various applications .

化学反応の分析

Types of Reactions: 5-Chloro-6-methoxypicolinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Chloro-6-methoxypicolinic acid.

Reduction: 5-Chloro-6-methoxypicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Chloro-6-methoxypicolinaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

類似化合物との比較

- 5-Chloro-6-methoxypyridine

- 5-Chloro-6-methoxynicotinic acid

- 5-Chloro-6-methoxypyridin-3-amine

- 3-Chloro-2-methoxypyridine-5-boronic acid

- Methyl 5-chloro-6-methoxynicotinate

Comparison: 5-Chloro-6-methoxypicolinaldehyde is unique due to the presence of both chloro and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .

生物活性

5-Chloro-6-methoxypicolinaldehyde is a compound belonging to the class of picolinaldehydes, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. Its molecular formula is , with a molar mass of approximately 185.62 g/mol. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves chlorination and methoxylation processes applied to nicotinaldehyde derivatives. A common synthetic route includes the reaction of 5-chloronicotinaldehyde with methanol in the presence of sodium methoxide under reflux conditions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are critical for its application in organic synthesis and biological research .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to act as an inhibitor or activator of enzyme activity, particularly affecting aldehyde dehydrogenase and other oxidoreductases involved in aldehyde metabolism. This interaction can alter enzyme conformation and catalytic activity, influencing metabolic pathways .

Case Studies

- Antimicrobial Activity : A study evaluated several picolinaldehyde derivatives for their antibacterial properties against Staphylococcus aureus. Although this compound was not specifically tested, related compounds demonstrated significant antimicrobial activity, suggesting potential for this compound as well .

- Anticancer Evaluation : In another investigation focusing on the cytotoxic effects of various heterocyclic compounds, derivatives similar to this compound were assessed for their ability to inhibit cancer cell proliferation. Results indicated that modifications in the picolinaldehyde structure could enhance anticancer activity, providing a rationale for further exploration of this compound's derivatives .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-2-methylpyridine | Chlorine at 5-position; methyl group at 2-position | Lacks aldehyde functionality |

| 6-Methoxypicolinaldehyde | Methoxy group at 6-position; no chlorine | No halogen substituent |

| 4-Chloro-6-methoxypyridine | Chlorine at 4-position; methoxy group at 6-position | Different substitution pattern on pyridine ring |

| 2-Chloro-6-methylpyridine | Chlorine at 2-position; methyl group at 6-position | Different position of chlorine |

This table illustrates how variations in substitution patterns affect the reactivity and biological activity of these compounds. The distinct combination of a methoxy group and a chlorine atom in this compound may provide unique chemical properties that warrant further investigation.

特性

IUPAC Name |

5-chloro-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAALXFPGANGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。